molecular formula C11H9ClN2O B2887271 1-(2-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde CAS No. 1181540-34-0

1-(2-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde

Cat. No.: B2887271
CAS No.: 1181540-34-0
M. Wt: 220.66
InChI Key: RGNQFSMOHVRMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a 2-methylphenyl group and a chloro group at the 4-position, along with an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenyl isocyanide with chloroacetaldehyde in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: 1-(2-Methylphenyl)-4-chloro-1h-imidazole-5-carboxylic acid.

    Reduction: 1-(2-Methylphenyl)-4-chloro-1h-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can reduce the formation of kidney stones and alleviate symptoms of peptic ulcers .

Comparison with Similar Compounds

    1-(2-Methylphenyl)-1h-imidazole-5-carbaldehyde: Lacks the chloro group, which may affect its reactivity and biological activity.

    1-(2-Methylphenyl)-4-bromo-1h-imidazole-5-carbaldehyde: Similar structure but with a bromo group instead of a chloro group, which can influence its chemical properties and reactivity.

    1-(2-Methylphenyl)-4-chloro-1h-imidazole-5-methanol:

Uniqueness: 1-(2-Methylphenyl)-4-chloro-1h-imidazole-5-carbaldehyde is unique due to the presence of both a chloro group and an aldehyde group on the imidazole ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its potential for various applications in research and industry.

Properties

IUPAC Name

5-chloro-3-(2-methylphenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-4-2-3-5-9(8)14-7-13-11(12)10(14)6-15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNQFSMOHVRMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=NC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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